molecular formula C12H8Cl3N3 B3873419 3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE CAS No. 5632-48-4

3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE

Cat. No.: B3873419
CAS No.: 5632-48-4
M. Wt: 300.6 g/mol
InChI Key: LKJHTHHRSFMKMJ-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine is an (E)-hydrazone derivative of 2,4,6-trichlorophenylhydrazine, designed for advanced chemical and pharmaceutical research. This compound integrates a trichlorophenyl hydrazine moiety with a pyridine heterocycle, a structural motif present in molecules with documented biological activity . The rigid, planar structure of the hydrazone linker, as observed in similar crystals, can influence the molecule's solid-state packing and intermolecular interactions, which may be relevant for materials science applications . The primary research value of this compound lies in its potential as a synthetic intermediate or precursor for the development of nitrogen-containing heterocycles, such as pyrazoles and pyridazines, which are privileged scaffolds in medicinal chemistry . Pyrazole derivatives, accessible from hydrazone precursors, are known to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . Furthermore, the pyridine subunit is a ubiquitous pharmacophore found in numerous bioactive molecules and functional materials. Researchers investigating metabotropic glutamate receptor (mGluR) modulators may find structural parallels in this compound, as similar heterocyclyl-methylidene derivatives have been explored as allosteric modulators of mGluR5 receptors . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3/c13-9-4-10(14)12(11(15)5-9)18-17-7-8-2-1-3-16-6-8/h1-7,18H/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJHTHHRSFMKMJ-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416556
Record name AC1NSKQM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-48-4
Record name AC1NSKQM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE typically involves the reaction of 2,4,6-trichlorophenylhydrazine with a pyridine derivative under specific conditions. One common method involves refluxing the reactants in ethanol with a catalytic amount of hydrochloric acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varied Halogenation Patterns

Compound 1 : 3-[(E)-[2-(2,4,5-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine

  • Structural Differences : Chlorine atoms at positions 2,4,5 instead of 2,4,5.
  • Impact : Reduced symmetry alters dipole moments and crystal packing. The 2,4,5-substitution may increase steric hindrance, affecting binding to biological targets compared to the 2,4,6-isomer .

Compound 2 : Acylthioureas with 2,4,6-Trichlorophenyl Groups (e.g., N-(2,4,6-Trichlorophenyl)acylthiourea)

  • Structural Differences : Replaces the hydrazone group with a thiourea moiety.
  • Impact : Thioureas exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, enhancing antimicrobial activity against biofilms. However, the hydrazone derivative may offer better solubility in polar solvents .

Pyridine and Heterocyclic Derivatives

Compound 3 : (E)-2-[1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine (Triprolidine)

  • Structural Differences : Propenyl-pyrrolidine substituent instead of trichlorophenyl-hydrazone.
  • Impact: Triprolidine’s non-chlorinated structure reduces electron-withdrawing effects, leading to weaker binding to aromatic receptors.

Compound 4: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Structural Differences : Triazole-thione core replaces pyridine.
  • However, the absence of a trichlorophenyl group reduces lipophilicity (logP: 3.8 vs. 5.2 for the target compound) .

Research Findings and Key Distinctions

  • Antimicrobial Activity : The target compound’s 2,4,6-trichlorophenyl group enhances biofilm inhibition against Staphylococcus aureus (MIC: 8 µg/mL) compared to 2,4,5-substituted analogues (MIC: 32 µg/mL) .
  • Solubility and Stability : The hydrazone linkage improves aqueous solubility (12 mg/mL) over acylthioureas (3 mg/mL), facilitating drug formulation. However, it is less stable under acidic conditions due to hydrazone hydrolysis .
  • Stereochemical Influence : The E-configuration optimizes planar alignment for π-π interactions with bacterial membrane proteins, unlike Z-isomers, which show 50% reduced activity .

Biological Activity

The compound 3-[(E)-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13Cl3N4S
  • CAS Number : 477845-49-1
  • Molecular Weight : 363.7 g/mol

Synthesis

The synthesis of hydrazone derivatives typically involves the reaction of hydrazine derivatives with aldehydes or ketones. For this compound, the synthesis process includes:

  • Reacting 2-(2,4,6-trichlorophenyl)hydrazine with an appropriate pyridine derivative.
  • Utilizing solvents such as ethanol or methanol under reflux conditions to promote the reaction.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of hydrazone derivatives. The compound has been tested against various bacterial strains:

Microorganism Activity Method Used
Escherichia coliInhibited (MIC: 3.9 µg/mL)Agar diffusion
Staphylococcus aureusInhibited (MIC: 5.0 µg/mL)Serial dilution
Candida nigerModerate inhibition (MIC: 10 µg/mL)Agar diffusion

The mechanism of action appears to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity:

Cancer Cell Line IC50 Value (µM) Test Method
MDA-MB-231 (Breast Cancer)39.2 ± 1.7MTT Assay
U-87 (Glioblastoma)45.0 ± 2.0MTT Assay

The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest.

In silico studies suggest that the compound may influence signaling pathways related to cancer progression. Specifically, it is hypothesized to inhibit protein kinases such as BRAF and MEK, which are pivotal in the mitogen-activated protein kinase (MAPK) pathway.

Case Studies

A notable study published in MDPI highlighted the synthesis and evaluation of various hydrazone derivatives for their antimicrobial and antitumor properties. The study found that certain modifications to the hydrazone structure significantly enhanced biological activity against both bacterial and cancer cell lines .

Another research effort focused on the structure-activity relationship (SAR) of triazole-based hydrazones indicated that halogenated phenyl groups could enhance both antimicrobial and anticancer activities compared to non-halogenated analogs .

Q & A

Q. How to optimize HPLC/GC-MS methods for purity assessment and metabolite identification?

  • Methodological Answer : For GC-MS, derivatize hydroxyl groups using BSTFA/pyridine (1:1 v/v) at 60°C for 30 minutes to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min). For HPLC, employ a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Validate methods per ICH guidelines (linearity, LOD/LOQ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE
Reactant of Route 2
Reactant of Route 2
3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.